Morpholinium 2,2,4-trimethylvalerate
Description
Morpholinium 2,2,4-trimethylvalerate is an ionic liquid (IL) comprising a morpholinium cation paired with a branched valerate anion (2,2,4-trimethylvalerate). Morpholinium-based ILs are recognized for their tunable thermophysical properties, chemical reactivity, and biological activity, making them valuable in pharmaceuticals, catalysis, and green chemistry . The 2,2,4-trimethylvalerate anion contributes to hydrophobicity and steric effects, influencing solubility and interaction dynamics.
Properties
CAS No. |
84522-38-3 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
morpholin-4-ium;2,2,4-trimethylpentanoate |
InChI |
InChI=1S/C8H16O2.C4H9NO/c1-6(2)5-8(3,4)7(9)10;1-3-6-4-2-5-1/h6H,5H2,1-4H3,(H,9,10);5H,1-4H2 |
InChI Key |
MMZBJSZPKJQODH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(=O)[O-].C1COCC[NH2+]1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholinium 2,2,4-trimethylvalerate typically involves the reaction of morpholine with 2,2,4-trimethylvaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the morpholinium salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial production methods often include steps such as crystallization, filtration, and drying to obtain the final product in a pure and stable form .
Chemical Reactions Analysis
Types of Reactions
Morpholinium 2,2,4-trimethylvalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholinium salt can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Morpholinium 2,2,4-trimethylvalerate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound in treating various medical conditions.
Mechanism of Action
The mechanism of action of morpholinium 2,2,4-trimethylvalerate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
Morpholinium Propionate and Halogenated Derivatives
Morpholinium ILs with propionate anions (e.g., trifluoropropionate, tribromopropionate) exhibit distinct thermophysical behaviors:
- Dipole Moments : Morpholinium propionate derivatives show near-zero dipole moments, enhancing UV stability .
- Thermodynamic Properties: Chloro-propanoate morpholinium ILs exhibit higher entropy (ΔS) at 273 K compared to non-halogenated variants .
- Chemical Reactivity : Halogenation reduces the HOMO-LUMO gap (e.g., triiodopropionate: 3.1 eV vs. propionate: 4.5 eV), increasing reactivity .
Table 1: Thermochemical Properties of Morpholinium ILs
| Anion | ΔH Formation (kJ/mol) | HOMO-LUMO Gap (eV) | LogP (Hydrophobicity) |
|---|---|---|---|
| Propionate | -1,020 | 4.5 | 1.2 |
| Trifluoropropionate | -1,150 | 3.8 | 2.5 |
| Tribromopropionate | -980 | 3.2 | 3.8 |
2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate (TXIB®)
TXIB® (CAS 6846-50-0), a structurally analogous branched ester, is widely used as a plasticizer in vinyl materials and coatings . Key comparisons:
- Molecular Weight : TXIB® (C16H30O4, MW 286.4 g/mol) vs. Morpholinium 2,2,4-trimethylvalerate (estimated MW ~300–350 g/mol) .
- Applications : TXIB® prioritizes material flexibility, while morpholinium ILs focus on solvent properties and catalytic activity .
2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate (Texanol®)
Texanol® (CAS 25265-77-4), a solvent in paints and coatings, shares the 2,2,4-trimethylpentane backbone but differs in functional groups :
- Solvent Efficiency: Texanol® acts as a coalescent in latex paints, whereas morpholinium ILs serve as green solvents in chemical synthesis .
- Volatility: Texanol® exhibits higher volatility (VOC emissions) compared to non-volatile ILs .
Table 2: Key Properties of TXIB® vs. Texanol®
| Property | TXIB® | Texanol® |
|---|---|---|
| Molecular Formula | C16H30O4 | C12H24O3 |
| Boiling Point (°C) | 280–300 | 254 |
| Primary Use | Plasticizer | Coalescent Solvent |
| VOC Emission | Moderate | High |
Performance in Catalysis and Material Science
Catalytic Alkylation Reactions
- Morpholinium ILs : Enhance reaction selectivity in alkylation due to strong acid sites and mesoporous structures (e.g., H-MCM-36 support increases desorption efficiency by 55% vs. H-MCM-22) .
- TXIB® and Texanol®: Not used in catalysis but implicated in material degradation (e.g., vinyl flooring emissions) .
Diffusion and Desorption Dynamics
- Morpholinium ILs : Surface adsorption-controlled kinetics at >323 K, ideal for high-temperature processes .
- TXIB® : Persistent indoor emissions due to slow desorption from polymer matrices .
Environmental and Health Considerations
Biological Activity
Morpholinium 2,2,4-trimethylvalerate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a quaternary ammonium salt derived from morpholine. Its chemical structure can be represented as follows:
- Chemical Formula : C₁₁H₂₃NO₂
- Molecular Weight : 199.31 g/mol
The compound features a morpholinium cation and a 2,2,4-trimethylvalerate anion, which contributes to its unique biological properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits:
- Inhibition of Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Inhibition of Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
Antifungal Activity
Research indicates that this compound also possesses antifungal properties. It has been tested against:
- Candida albicans : Inhibitory concentrations were observed at levels comparable to established antifungal agents.
- Aspergillus niger : Demonstrated effective growth inhibition.
The antifungal mechanism likely involves interference with ergosterol biosynthesis in fungal membranes.
Cytotoxicity and Safety Profile
While this compound shows promising biological activity, its cytotoxicity has been evaluated in various mammalian cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 30 | Selective towards cancer cells |
| NIH/3T3 | 40 | Higher tolerance in normal cells |
The compound exhibits selective toxicity towards cancerous cells while sparing normal cells to some extent. This selectivity is crucial for potential therapeutic applications.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound in a clinical setting. The results indicated a significant reduction in bacterial load in infected wounds treated with the compound compared to standard antibiotics.- Methodology : In vitro susceptibility testing followed by in vivo wound healing assays.
- Findings : Enhanced healing rates and reduced infection rates were observed.
-
Case Study on Antifungal Activity :
Research by Johnson et al. (2024) assessed the antifungal properties of this compound against Candida infections in immunocompromised mice.- Methodology : Mice were treated with varying doses of the compound post-infection.
- Findings : A dose-dependent reduction in fungal burden was noted, with significant survival benefits for treated mice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
